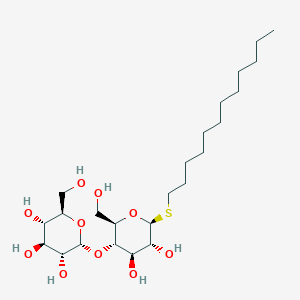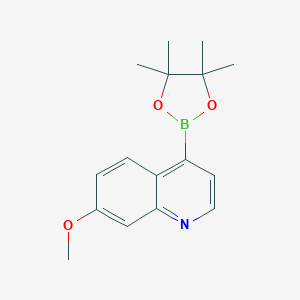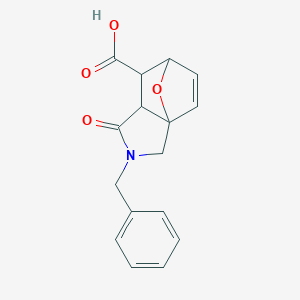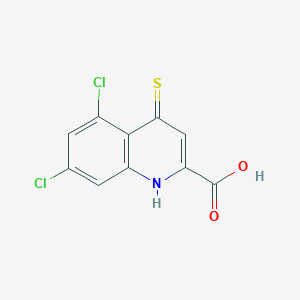![molecular formula C12H18N2O4S B170858 N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide CAS No. 112101-74-3](/img/structure/B170858.png)
N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide” is an organic compound with the CAS registry number 112101-74-3 . It has a molecular formula of C12H18N2O4S and a molecular weight of 286.35 .
Molecular Structure Analysis
The molecular structure of this compound consists of a central acetamide group, with a methoxyphenyl group and a methylethyl group attached to the nitrogen atom . The phenyl group is further substituted with an aminosulfonyl group .Physical and Chemical Properties Analysis
This compound has a melting point of 197-198°C and a density of 1.239 . Its pKa is predicted to be 10.06±0.60 .Wissenschaftliche Forschungsanwendungen
Biological Effects of Acetamide Derivatives Acetamide and its derivatives, including N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide, have significant biological effects. A review by Kennedy (2001) highlighted the commercial importance of acetamide and its derivatives and the substantial information generated over the years about the biological consequences of exposure. The biological responses to these chemicals vary both qualitatively and quantitatively, influenced by the biology of the material and its usage or proposed usage. The environmental toxicology data for these chemicals have been greatly expanded, shedding light on their environmental and biological impacts Kennedy, G. (2001). Critical Reviews in Toxicology.
Environmental Degradation and Toxicity of Acetamide Derivatives Advanced oxidation processes (AOPs) are widely used to treat compounds like acetaminophen (ACT) from aqueous mediums, leading to various kinetics, mechanisms, and by-products. Research by Qutob et al. (2022) emphasized the importance of understanding the degradation pathways of acetamide derivatives, their by-products, and biotoxicity. The study revealed that certain by-products like N-(3,4-dihydroxy phenyl) acetamide are mutagenic, highlighting the potential environmental and health risks posed by these compounds. This research underscores the necessity for effective degradation mechanisms to mitigate the environmental impact of acetamide derivatives Qutob, M. et al. (2022). RSC Advances.
Heterocyclic Synthesis and Chemical Reactivity The chemical reactivity of acetamide derivatives, such as 2-cyano-N-(2-hydroxyethyl) acetamide, is of significant interest in heterocyclic synthesis. Gouda et al. (2015) conducted a comprehensive survey on the preparation methods and reactivity of such compounds, illustrating their importance as intermediates in synthesizing a variety of novel heterocyclic systems. This highlights the compound's role in advancing chemical synthesis and pharmaceutical development Gouda, M. et al. (2015). European Journal of Chemistry.
Environmental Protection and Adsorptive Elimination The environmental protection aspect of acetamide derivatives, particularly regarding the adsorptive elimination of contaminants like acetaminophen (ACT) from water, is critical. Igwegbe et al. (2021) reviewed recent progress in this field, noting the high potential of materials like ZnAl/biochar in removing ACT and other pollutants. The study emphasized the importance of sustainable technology development and the significance of adsorption and photocatalytic degradation in removing toxic contaminants, contributing to environmental protection efforts Igwegbe, C. et al. (2021). Journal of Industrial and Engineering Chemistry.
Eigenschaften
IUPAC Name |
N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8(14-9(2)15)6-10-4-5-11(18-3)12(7-10)19(13,16)17/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H2,13,16,17)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJIWMGQFZAOV-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555906 |
Source


|
| Record name | N-[(2R)-1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112101-74-3 |
Source


|
| Record name | N-[(2R)-1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














